molecular formula C11H10F5NO B14655066 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide CAS No. 51241-60-2

2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide

Cat. No.: B14655066
CAS No.: 51241-60-2
M. Wt: 267.19 g/mol
InChI Key: KTUMHIWSDPFWFT-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide is a fluorinated organic compound with the molecular formula C11H10F5NO. This compound is characterized by the presence of five fluorine atoms attached to the propanamide backbone, making it highly fluorinated. The phenylethyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide typically involves the reaction of 2,2,3,3,3-pentafluoropropanoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamine.

    Oxidation: Formation of phenylacetic acid derivatives.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-N-1-naphthalenylpropanamide: Similar in structure but with a naphthyl group instead of a phenylethyl group.

    2,2,3,3,3-Pentafluoro-1-propanol: A related compound with a hydroxyl group instead of an amide group.

    1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with different functional groups.

Uniqueness

2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide is unique due to the combination of its highly fluorinated propanamide backbone and the phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

51241-60-2

Molecular Formula

C11H10F5NO

Molecular Weight

267.19 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H10F5NO/c1-7(8-5-3-2-4-6-8)17-9(18)10(12,13)11(14,15)16/h2-7H,1H3,(H,17,18)

InChI Key

KTUMHIWSDPFWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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